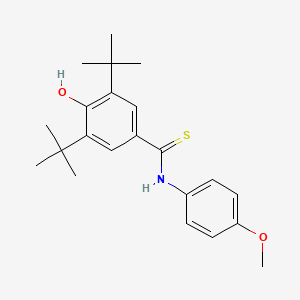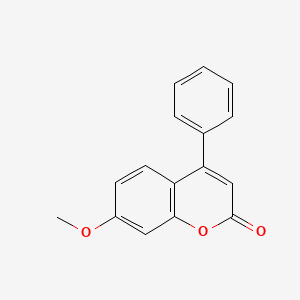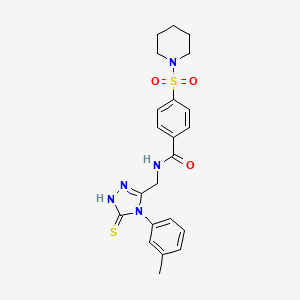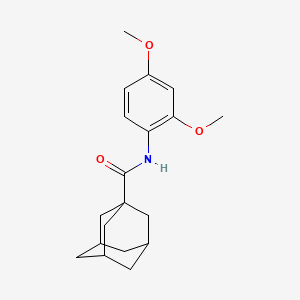
3,5-di-tert-butyl-4-hydroxy-N-(4-methoxyphenyl)benzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE is an organic compound known for its unique chemical structure and properties It is characterized by the presence of tert-butyl groups, a hydroxy group, a methoxyphenyl group, and a carbothioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE typically involves multiple steps. One common method includes the nitration of a precursor compound followed by reduction and subsequent functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to optimize the reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the nitro group results in amines.
Applications De Recherche Scientifique
3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carbothioamide group may also play a role in modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-DI-TERT-BUTYL-4-HYDROXYBENZOIC ACID: Similar in structure but lacks the methoxyphenyl and carbothioamide groups.
3,5-DI-TERT-BUTYL-4-HYDROXYBENZALDEHYDE: Contains an aldehyde group instead of the carbothioamide group.
3,5-DI-TERT-BUTYL-4-HYDROXYBENZYL ALCOHOL: Features a benzyl alcohol group instead of the carbothioamide group.
Uniqueness
The presence of the methoxyphenyl and carbothioamide groups in 3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE distinguishes it from similar compounds, providing unique chemical and biological properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C22H29NO2S |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
3,5-ditert-butyl-4-hydroxy-N-(4-methoxyphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C22H29NO2S/c1-21(2,3)17-12-14(13-18(19(17)24)22(4,5)6)20(26)23-15-8-10-16(25-7)11-9-15/h8-13,24H,1-7H3,(H,23,26) |
Clé InChI |
MVSVREMXLOFLCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11662386.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662393.png)
![ethyl (2Z)-2-(5-bromo-2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662415.png)
![dimethyl 2-{1-[(4-bromophenyl)carbonyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11662418.png)
![2,6-Dimethoxy-4-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B11662420.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11662422.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662428.png)
![Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11662429.png)


![N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662443.png)


